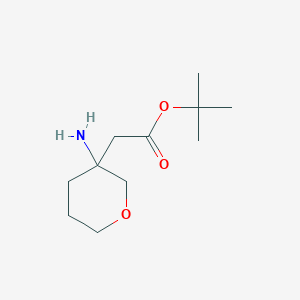

Tert-butyl 2-(3-aminooxan-3-yl)acetate

CAS No.: 1889428-10-7

Cat. No.: VC4541254

Molecular Formula: C11H21NO3

Molecular Weight: 215.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1889428-10-7 |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.293 |

| IUPAC Name | tert-butyl 2-(3-aminooxan-3-yl)acetate |

| Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-8,12H2,1-3H3 |

| Standard InChI Key | GXEJKRDRUUKWCC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC1(CCCOC1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a six-membered oxane (tetrahydropyran) ring with a 3-amino substitution and an acetate ester group linked via a methylene bridge to a tert-butyl group. The IUPAC name, tert-butyl 2-(3-aminooxan-3-yl)acetate, reflects this arrangement. Key structural features include:

-

Oxane ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.

-

Amino group: Positioned at the 3-carbon of the oxane ring, enabling hydrogen bonding and nucleophilic reactivity.

-

tert-Butyl ester: A bulky, electron-donating group that enhances steric hindrance and influences solubility.

The Standard InChI string (InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-7,10H2,1-3H3) codifies this structure, highlighting the connectivity of substituents.

Physicochemical Characteristics

While experimental data on solubility, melting point, and stability are absent, predictions based on structural analogs suggest:

-

LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

pKa: The amino group’s pKa likely falls between 8.5–9.5, rendering it partially protonated at physiological pH.

-

Thermal stability: The tert-butyl group may confer resistance to thermal degradation up to 150–200°C.

These properties position the compound as a candidate for further derivatization in drug discovery, though empirical validation is lacking.

Synthesis and Manufacturing

Hypothetical Synthesis Pathways

Route 1: Oxane Ring Formation Followed by Amination

-

Oxane synthesis: Cyclization of a 1,5-diol precursor (e.g., pentane-1,5-diol) under acid catalysis to form oxane.

-

Nitrogen introduction: Nitrene insertion or reductive amination at the 3-position to install the amino group.

-

Esterification: Reaction of the resulting 3-aminooxane with tert-butyl bromoacetate in the presence of a base (e.g., KCO) to form the acetate ester.

Route 2: Convergent Assembly

-

Pre-synthesis of 3-aminooxane: Prepared via Hofmann-Löffler reaction or enzymatic amination.

-

Coupling with tert-butyl acetate: Mitsunobu or Steglich esterification to link the oxane and tert-butyl moieties.

Industrial-scale production would likely employ continuous flow reactors to optimize yield and purity, though scalability remains unverified.

Challenges in Synthesis

-

Regioselectivity: Ensuring exclusive amination at the 3-position of the oxane ring.

-

Steric hindrance: Bulky tert-butyl groups may impede esterification reactions, necessitating high-temperature conditions or specialized catalysts.

-

Purification: Separation of stereoisomers (if present) due to the chiral 3-amino center.

Discontinuation and Availability

Market Status

Tert-butyl 2-(3-aminooxan-3-yl)acetate is listed as discontinued by major suppliers, including VulcanChem. Factors contributing to discontinuation may include:

-

Limited demand: Niche research applications failing to justify continued production.

-

Synthetic complexity: High manufacturing costs relative to commercial viability.

-

Regulatory hurdles: Uncharacterized toxicity profiles complicating safety assessments.

Alternatives and Substitutes

Researchers seeking similar compounds might consider:

-

Tert-butyl 2-(4-aminooxan-4-yl)acetate: A regioisomer with the amino group at the 4-position.

-

Tert-butyl 2-(3-aminopropoxy)acetate: A linear analog replacing the oxane ring with a propoxy chain .

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Tert-butyl 2-(3-aminooxan-3-yl)acetate | 1889428-10-7 | CHNO | 215.293 |

| Tert-butyl 2-(4-aminooxan-4-yl)acetate | 1888969-XX-X | CHNO | 215.293 |

| Tert-butyl 2-(3-aminopropoxy)acetate | 2352895-13-5 | CHNO | 189.25 |

Research Challenges and Future Directions

Knowledge Gaps

-

Synthetic reproducibility: Absence of peer-reviewed protocols hinders independent replication.

-

Biological activity: No in vitro or in vivo studies assess antimicrobial, anticancer, or enzymatic effects.

-

Toxicology: Safety data for handling and disposal remain uncharacterized.

Opportunities for Investigation

-

Fragment-based drug discovery: Use as a rigid scaffold in combinatorial libraries.

-

Metabolic profiling: Tracing biotransformation pathways in model organisms.

-

Structure-activity relationships (SAR): Modifying the oxane ring’s substituents to optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume